(2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-1-benzofuran-3-one
CAS No.:
Cat. No.: VC5449450
Molecular Formula: C15H10O4
Molecular Weight: 254.24 g/mol
* For research use only. Not for human or veterinary use.
![(2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-1-benzofuran-3-one -](/images/structure/VC5449450.png)
Specification
Molecular Formula | C15H10O4 |
---|---|
Molecular Weight | 254.24 g/mol |
IUPAC Name | (2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-1-benzofuran-3-one |
Standard InChI | InChI=1S/C15H10O4/c16-11-6-5-9(7-12(11)17)8-14-15(18)10-3-1-2-4-13(10)19-14/h1-8,16-17H/b14-8- |
Standard InChI Key | HCBULGQMULJTCM-ZSOIEALJSA-N |
Isomeric SMILES | C1=CC=C2C(=C1)C(=O)/C(=C/C3=CC(=C(C=C3)O)O)/O2 |
SMILES | C1=CC=C2C(=C1)C(=O)C(=CC3=CC(=C(C=C3)O)O)O2 |
Canonical SMILES | C1=CC=C2C(=C1)C(=O)C(=CC3=CC(=C(C=C3)O)O)O2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identity
SKI-V is formally identified by the IUPAC name (2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-1-benzofuran-3-one. Its molecular weight is 254.24 g/mol, with a exact mass of 254.057908 Da . The compound’s SMILES notation, , and InChIKey, , provide precise descriptors of its stereochemistry . Notably, the Z-configuration of the exocyclic double bond is critical for its biological activity, as it influences molecular recognition by target enzymes.
Table 1: Key Molecular Descriptors of SKI-V
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 254.24 g/mol | |
IUPAC Name | (2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-1-benzofuran-3-one | |
SMILES | ||
InChIKey | HCBULGQMULJTCM-ZSOIEALJSA-N |
Structural Analysis
The compound features a benzofuran-3-one core fused to a 3,4-dihydroxyphenyl group via a methylidene bridge. X-ray crystallography and computational modeling confirm that the Z-configuration positions the 3,4-dihydroxyphenyl moiety coplanar with the benzofuran ring, facilitating π-π stacking interactions with enzymatic pockets . This planar arrangement is conserved in related inhibitors, underscoring its role in target binding.
Biological Activities and Mechanisms
Histone Deacetylase (HDAC) Inhibition
SKI-V exhibits potent inhibition of Class I and II HDACs, enzymes responsible for removing acetyl groups from histone proteins, thereby compacting chromatin and repressing gene transcription. By inhibiting HDACs, SKI-V promotes histone acetylation, restoring expression of tumor suppressor genes in cancer cells. Comparative studies suggest its IC values for HDAC2 and HDAC4 are comparable to established inhibitors like vorinostat, though exact values remain under investigation.
Sphingosine Kinase (SphK) Inhibition
As a sphingosine kinase inhibitor, SKI-V disrupts the conversion of sphingosine to sphingosine-1-phosphate (S1P), a lipid mediator critical for cell survival and inflammation. SphK1 and SphK2 are key targets, with SKI-V showing preferential activity against SphK1 in vitro. This inhibition reduces S1P levels, triggering apoptosis in cancer cells and suppressing pro-inflammatory cytokines in immune models.
Table 2: Biological Targets and Implications of SKI-V
Target Enzyme | Biological Effect | Therapeutic Implication |
---|---|---|
HDAC2/HDAC4 | Chromatin relaxation, gene re-expression | Cancer therapy, neurodegeneration |
SphK1 | Reduced S1P, apoptosis induction | Oncology, anti-inflammatory therapy |
Comparative Analysis with Structural Analogues
SKI-V is often compared to aureusidin () and maritimetin (), which possess additional hydroxy groups on the benzofuran core . While these analogues exhibit stronger antioxidant activity due to increased phenol content, SKI-V’s simpler structure confers better metabolic stability and enzyme selectivity . For example, aureusidin’s 4,6-dihydroxy substitutions enhance metal chelation but reduce HDAC inhibitory potency compared to SKI-V .
Challenges and Future Directions
Despite its promise, SKI-V faces challenges in drug development. Its low solubility and rapid hepatic metabolism limit in vivo efficacy, necessitating formulation advances such as nanoparticle encapsulation. Future research should prioritize structure-activity relationship (SAR) studies to optimize pharmacokinetics while retaining dual inhibitory activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume